molecular formula C23H22FN3O5 B2920798 2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide CAS No. 1105212-13-2

2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide

Cat. No.: B2920798
CAS No.: 1105212-13-2
M. Wt: 439.443
InChI Key: YNYPLYSMVGPDRF-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N'-{1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonyl}acetohydrazide is a useful research compound. Its molecular formula is C23H22FN3O5 and its molecular weight is 439.443. The purity is usually 95%.
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Scientific Research Applications

Spectrochemical and Theoretical Approaches

Research on acylhydrazone derivatives, closely related to the chemical structure of interest, has explored their potential as fluoride sensors. Spectrochemical and theoretical approaches have demonstrated specific responses to fluoride ions, suggesting applications in environmental monitoring and analytical chemistry. The study by Jose et al. (2018) utilized fluorescence spectroscopic techniques and density functional theory calculations to investigate the binding affinity of these receptors towards fluoride anions, indicating their utility in detecting and quantifying fluoride levels in various samples (Jose et al., 2018).

Supramolecular Architectures

Khalid et al. (2021) reported on the supramolecular architectures of novel hydrazone derivatives synthesized via ultrasonication. Their work focused on understanding the intra- and intermolecular hydrogen bonding networks, which are crucial for material architecture. These compounds have shown remarkable nonlinear optical properties, suggesting their application in the development of optical materials and devices (Khalid et al., 2021).

Biological Evaluation for Alzheimer's

Gupta et al. (2020) synthesized and evaluated N-benzylated derivatives for anti-Alzheimer's activity. By designing analogs based on the structure of donepezil, a drug used in Alzheimer's disease management, this research aimed at discovering new therapeutic agents. The study indicates the potential of these derivatives in contributing to the development of treatments for neurodegenerative diseases (Gupta et al., 2020).

Enzymatic Inhibition Linked to Type 2 Diabetes

Mphahlele et al. (2020) evaluated 5-acetyl-2-aryl-6-hydroxybenzo[b]furans for their inhibitory activity against enzymes linked to type 2 diabetes. Their findings suggest that these compounds could play a role in managing diabetes through enzyme inhibition, providing a foundation for further research into their therapeutic potential (Mphahlele et al., 2020).

Future Directions

The future directions or potential applications for this compound are not specified in the sources I searched .

Properties

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)acetyl]-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O5/c1-31-19-10-7-16(12-20(19)32-2)13-21(28)25-26-22(29)18-4-3-11-27(23(18)30)14-15-5-8-17(24)9-6-15/h3-12H,13-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYPLYSMVGPDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NNC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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